Home > Products > Screening Compounds P50619 > IT1t dihydrochloride
IT1t dihydrochloride - 1092776-63-0

IT1t dihydrochloride

Catalog Number: EVT-254530
CAS Number: 1092776-63-0
Molecular Formula: C21H36Cl2N4S2
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IT1t is a chemokine (C-X-C motif) receptor 4 (CXCR4) antagonist (IC50s = 8 and 11 nM for the human and rat receptors, respectively). It is selective for CXCR4 over human ether-a-go-go-related gene potassium channels (hERG/Kv11.1; IC50 = 13,240 nM). IT1t inhibits calcium mobilization induced by chemokine (C-X-C-motif) ligand 12 (CXCL12) in CEM cells (IC50 = 1.1 nM) and decreases CXCL12-induced migration of Jurkat cells (IC50 = 79.1 nM). It inhibits replication of the HIV-1 strain NL4-3 in MT-4 cells and isolated human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA; IC50s = 14.2 and 19 nM, respectively). IT1t (20 µM) reduces tumor growth in an MDA-MB-231-B zebrafish xenograft model.
IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.

AMD3100

Compound Description: AMD3100, also known as plerixafor, is a well-characterized antagonist of the CXCR4 chemokine receptor. It is a bicyclam molecule that inhibits the binding of CXCL12, the natural ligand of CXCR4, to the receptor. AMD3100 is clinically approved for mobilizing hematopoietic stem cells into the peripheral blood for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. []

Relevance: AMD3100 is structurally distinct from IT1t dihydrochloride but exhibits the same biological activity as an antagonist of the CXCR4 receptor. This shared target makes AMD3100 a relevant related compound to IT1t dihydrochloride, particularly in the context of CXCR4 oligomerization and potential therapeutic applications for diseases like cancer and HIV. The paper highlights that unlike IT1t, AMD3100 does not disrupt the oligomeric structure of CXCR4. []

Overview

IT1t dihydrochloride is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a significant role in various physiological processes, including immune response and cell signaling. This compound has attracted attention for its potential applications in treating diseases such as cancer and HIV, where CXCR4 is implicated in tumor progression and viral entry into host cells. The compound exhibits a high affinity for CXCR4, with an inhibitory concentration (IC50) of approximately 1.1 nM, making it one of the most effective antagonists in this category .

Source and Classification

IT1t dihydrochloride belongs to a class of compounds known as isothioureas, specifically designed to inhibit the CXCR4 receptor. It was first described in the literature by Thoma et al. in 2008 and has since been utilized in various studies to explore its pharmacological properties and therapeutic potential . The compound is classified as a small molecule drug, primarily used in research settings to understand receptor dynamics and drug interactions.

Synthesis Analysis

The synthesis of IT1t dihydrochloride involves a multi-step chemical process. The initial step typically starts with commercially available 4,4-dimethyl-2-imidazolidinethione, which undergoes a two-step reaction with dichloroacetone to form the isothiourea structure. This method allows for the introduction of functional groups that can enhance the compound's bioactivity and solubility .

Technical Details

  • Step 1: Reacting 4,4-dimethyl-2-imidazolidinethione with dichloroacetone.
  • Step 2: Purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate IT1t dihydrochloride with high yield.
Molecular Structure Analysis

The molecular structure of IT1t dihydrochloride can be characterized by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a core isothiourea moiety which is crucial for its interaction with the CXCR4 receptor.

Data

  • Molecular Formula: C12H18Cl2N2S
  • Molecular Weight: Approximately 303.25 g/mol
  • Structural Characteristics: The structure includes cyclohexane rings that facilitate hydrophobic interactions with the receptor, enhancing binding affinity .
Chemical Reactions Analysis

IT1t dihydrochloride primarily functions through its interaction with the CXCR4 receptor, blocking its activation by natural ligands such as CXCL12. The compound has been shown to disrupt receptor oligomerization and modulate downstream signaling pathways.

Technical Details

  • Reactions: The binding of IT1t to CXCR4 prevents the receptor from undergoing conformational changes necessary for signal transduction.
  • Inhibition Mechanism: IT1t acts as an inverse agonist, reducing basal activity levels of CXCR4 compared to antagonists like AMD3100, which act as neutral antagonists .
Mechanism of Action

The mechanism by which IT1t dihydrochloride exerts its effects involves binding to the orthosteric site of the CXCR4 receptor. This binding inhibits the receptor's ability to interact with its natural ligand, thereby blocking downstream signaling pathways associated with cell migration and proliferation.

Process

  • Binding Affinity: IT1t forms salt bridges with key residues within the binding pocket of CXCR4.
  • Hydrophobic Interactions: The cyclohexane rings engage in hydrophobic contacts that stabilize the complex, enhancing the antagonist's effectiveness .
Physical and Chemical Properties Analysis

IT1t dihydrochloride exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Solubility: Soluble in water and organic solvents, facilitating various experimental applications.
  • Stability: Stable under physiological conditions, making it suitable for in vivo studies.

Chemical Properties

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Log P (Partition Coefficient): Indicates lipophilicity, affecting membrane permeability and bioavailability .
Applications

IT1t dihydrochloride has several scientific uses primarily related to its role as a CXCR4 antagonist:

  • Cancer Research: Investigated for its potential to inhibit tumor growth by blocking tumor cell migration.
  • HIV Research: Used to study viral entry mechanisms and develop therapeutic strategies against HIV infections.
  • Fluorescent Probes Development: Serves as a scaffold for creating fluorescent ligands that can visualize CXCR4 activity in live cells .
Molecular Mechanisms of CXCR4 Antagonism by IT1t Dihydrochloride

Structural Basis of CXCR4 Binding and Allosteric Modulation

IT1t dihydrochloride (C~21~H~36~Cl~2~N~4~S~2~) is a potent small-molecule CXCR4 antagonist that binds competitively within the receptor's orthosteric pocket. Co-crystallization studies reveal that IT1t occupies a shallow binding cavity at the extracellular interface of CXCR4's transmembrane helices, forming critical interactions with key residues: its isothiourea moieties establish salt bridges with Asp^97^(2.63^) and Glu^288^(7.39^), while its cyclohexyl groups engage in hydrophobic interactions with Trp^94^(2.60^) and Tyr^116^(3.32^) [5] [9]. These interactions collectively block CXCL12 docking by sterically hindering the chemokine's N-terminal insertion into the binding pocket [5].

The compound exhibits exceptional binding affinity with an IC~50~ of 2.1 nM against CXCL12/CXCR4 interaction, significantly higher than many peptide-based antagonists [9] [10]. This high affinity stems from its complementary shape to the receptor's hydrophobic subpockets and electrostatic complementarity with polar residues. Mutation studies demonstrate that alanine substitution of Asp^97^, Glu^288^, or Trp^94^ reduces IT1t potency by >100-fold, confirming their critical roles in ligand recognition [10]. Unlike orthosteric inhibitors, IT1t exhibits allosteric modulation capabilities by inducing conformational changes in extracellular loop 2 (ECL2), which indirectly influences chemokine binding kinetics [7]. This dual mechanism—orthosteric blockade combined with allosteric modulation—distinguishes IT1t from other chemokine receptor antagonists.

Table 1: Key Binding Interactions of IT1t with CXCR4

CXCR4 ResidueBallesteros-Weinstein NumberingInteraction TypeFunctional Consequence of Mutation
Asp972.63Salt bridge>100-fold affinity loss
Trp942.60Hydrophobic7.19 µM IC~50~ (vs 2.1 nM WT)
Tyr1163.32Hydrophobic6.37 µM IC~50~ (vs 2.1 nM WT)
Glu2887.39Salt bridge>100-fold affinity loss
Asp187ECL2Allosteric modulationAltered signaling kinetics

Comparative Analysis of IT1t vs. AMD3100 in Receptor Oligomerization Dynamics

CXCR4 exists in dynamic equilibrium between monomers, dimers, and higher-order oligomers in cell membranes, with oligomeric complexity increasing proportionally with receptor expression levels [1]. IT1t dihydrochloride uniquely disrupts receptor oligomerization by targeting the transmembrane V-VI interface, the primary dimerization interface observed in CXCR4 crystal structures. Spatial intensity distribution analysis (SpIDA) demonstrates that IT1t rapidly and reversibly reduces dimeric and oligomeric species by >60% within minutes of treatment, shifting the receptor toward monomeric states [1]. This monomerization effect is concentration-dependent and occurs without altering total receptor expression.

In stark contrast, the clinically approved antagonist AMD3100 (plerixafor) exhibits divergent oligomerization effects—it stabilizes dimeric configurations even at saturating concentrations. This difference stems from their distinct binding poses: while IT1t binds at the extracellular dimer interface, disrupting transmembrane helix V-VI contacts, AMD3100 binds deeper in the orthosteric pocket with its cyclam rings anchored to Asp^262^(6.58^) and Glu^288^(7.39^), a configuration that preserves dimer stability [5] [6]. The functional implications of this differential oligomerization are significant: IT1t's monomerization correlates with accelerated receptor internalization and attenuated calcium signaling, while AMD3100-stabilized dimers exhibit prolonged membrane retention and partial agonist activity in constitutively active mutants [1] [3].

Table 2: Differential Effects of CXCR4 Antagonists on Receptor Oligomerization

ParameterIT1t DihydrochlorideAMD3100
Oligomerization StatePromotes monomerizationStabilizes dimers
KineticsRapid (minutes)Minimal effect
Structural BasisDisrupts TM V-VI interfaceDeep pocket binding
Receptor InternalizationEnhancedReduced
Effect on Constitutive ActivitySuppressesPartially activates

Role of Hydrophobic Triad Formation in Constitutive Activity Regulation

Constitutively active CXCR4 mutants (e.g., N119^3.35^A) exhibit ligand-independent signaling through stabilization of an active-state conformation. Molecular dynamics simulations reveal that constitutive activity requires formation of a hydrophobic triad involving Phe^87^(2.53^), Trp^252^(6.48^), and Leu^120^(3.36^) [3] [6]. This triad facilitates tight coupling between transmembrane helices III and VI—a hallmark of GPCR activation. IT1t dihydrochloride acts as an inverse agonist in these mutants by specifically disrupting this hydrophobic network, particularly through reorientation of Phe^87^(2.53^) side chains [3].

Mutagenesis studies confirm the centrality of Phe^87^(2.53^) in this regulatory mechanism: mutation to alanine (F87A) in the N119^3.35^A background completely abrogates constitutive activity and renders IT1t ineffective as an inverse agonist [3]. This indicates that Phe^87^(2.53^) serves as both a structural linchpin for constitutive activity and the primary molecular target for IT1t's inverse agonism. In wild-type receptors, where the hydrophobic triad is transiently formed, IT1t binding prevents its stabilization, thereby reducing basal signaling. This mechanism is distinct from orthosteric blockade and represents a unique allosteric regulatory mode that differentiates IT1t from neutral antagonists like AMD3100, which lack inverse agonist activity in constitutively active mutants [3] [6].

Table 3: Impact of Hydrophobic Triad Mutations on CXCR4 Signaling

MutationBasal Signaling ActivityIT1t Inverse AgonismMolecular Consequence
Wild-typeLowMinimal effectTransient triad formation
N119AHigh (constitutive)Suppresses activityStabilized triad; IT1t disrupts F87 orientation
N119A/F87ANone detectedNo effectTriad disruption
W252AReducedPartial suppressionImpaired helix VI coupling

Impact on CXCR4–CXCL12 Axis Signaling and Intracellular Calcium Mobilization

The CXCL12/CXCR4 axis activates multiple downstream signaling pathways via Gα~i~ coupling, with calcium mobilization being a primary second messenger response. IT1t dihydrochloride potently inhibits calcium flux (IC~50~ = 23.1 nM) by preventing Gβγ subunit release upon receptor activation [4] [10]. This inhibition disrupts the phospholipase C-β (PLC-β) pathway, where Gβγ normally activates PLC-β to generate inositol trisphosphate (IP~3~)—the trigger for endoplasmic reticulum calcium release [4].

In intestinal epithelial and carcinoma cell models, IT1t pretreatment abolishes CXCL12-induced calcium transients and subsequent proline-rich tyrosine kinase 2 (Pyk2) activation [4]. Pyk2 serves as a calcium-sensitive regulator of focal adhesion turnover; its inhibition by IT1t impairs phosphorylation of paxillin and p130Cas—critical adaptor proteins in cell migration [4]. Consequently, IT1t treatment significantly reduces CXCL12-directed chemotaxis in cancer cell lines (>80% inhibition at 100 nM) and attenuates wound closure in epithelial restitution models by disrupting cytoskeletal reorganization [4] [10].

In vivo studies using zebrafish xenograft models demonstrate that IT1t effectively reduces metastatic invasion of triple-negative breast cancer cells, mirroring the effects of CXCR4 genetic silencing [10]. This antimetastatic activity correlates with disrupted calcium oscillations at the leading edge of migrating cells, impairing their directional persistence. Additionally, IT1t prevents CXCL12-mediated receptor nanoclustering—a process where activated CXCR4 forms large, immobile membrane clusters essential for directional sensing—through allosteric modulation of the TMV-TMVI domain [2]. This dual inhibition of both biochemical (calcium) and biophysical (nanoclustering) signaling mechanisms underpins IT1t's efficacy in blocking CXCR4-dependent pathophysiological processes.

Table 4: IT1t-Mediated Disruption of CXCR4 Signaling Pathways

Signaling PathwayKey ComponentsIT1t EffectFunctional Consequence
Calcium MobilizationGβγ-PLCβ-IP~3~ cascadeInhibition (IC~50~ = 23.1 nM)Impaired migration & adhesion
Pyk2 Activationpaxillin/p130Cas phosphorylation>80% suppression at 100 nMReduced focal adhesion turnover
Receptor NanoclusteringTMV-TMVI domain reorganizationPrevents cluster formationLoss of directional sensing
ChemotaxisActin polymerization80-90% inhibitionSuppressed metastasis in vivo

Properties

CAS Number

1092776-63-0

Product Name

IT1t dihydrochloride

IUPAC Name

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride

Molecular Formula

C21H36Cl2N4S2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H

InChI Key

HFXJOXOIINQOEB-UHFFFAOYSA-N

SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

IT1t; IT1t dihydrochloride

Canonical SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.